RGS4 Inhibitory Potency: CCG-50014 Versus CCG-63802 (Reversible Inhibitor)
CCG-50014 inhibits RGS4 with an IC50 of 30 nM in the FCPIA assay, compared to CCG-63802, a reversible allosteric RGS4 inhibitor, which exhibits an IC50 of 1.9 μM . This represents a >63-fold enhancement in potency for CCG-50014. The differential is attributed to CCG-50014's covalent, irreversible binding mechanism versus the reversible interaction of CCG-63802 [1].
| Evidence Dimension | RGS4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 30 nM (RGS4 FCPIA assay) |
| Comparator Or Baseline | CCG-63802: 1.9 μM (RGS4 FCPIA assay) |
| Quantified Difference | >63-fold lower IC50 (higher potency) |
| Conditions | FCPIA (Flow Cytometry Protein Interaction Assay); RGS4–Gαo binding inhibition |
Why This Matters
For experiments requiring complete and sustained RGS4 inhibition, CCG-50014's >60-fold higher potency enables lower working concentrations, reducing off-target compound effects and conserving material.
- [1] Blazer LL, Roman DL, Chung A, et al. A nanomolar-potency small molecule inhibitor of regulator of G-protein signaling proteins. Biochemistry. 2011;50(15):3181-3192. View Source
